[2-(2-METHOXYPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [2-(2-METHOXYPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is a complex organic molecule that features both a methoxyphenyl group and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-METHOXYPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE typically involves multiple steps:
Formation of the Tetrazole Moiety: The tetrazole group can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Tetrazole to the Benzyl Group: This step involves the nucleophilic substitution of a benzyl halide with the tetrazole anion.
Formation of the Methoxyphenyl Ethylamine: This can be synthesized by the reduction of the corresponding nitro compound followed by methylation.
Coupling of the Two Fragments: The final step involves the coupling of the methoxyphenyl ethylamine with the benzyl tetrazole derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[2-(2-METHOXYPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE: can undergo various types of chemical reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidative conditions.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, especially if activated by electron-withdrawing groups.
Coupling Reactions: The amine group can participate in coupling reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide (NaN3) for azide substitution, or other nucleophiles depending on the desired product.
Coupling: EDCI or DCC (dicyclohexylcarbodiimide) for amide bond formation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Coupling: Formation of amides or other coupled products.
Scientific Research Applications
[2-(2-METHOXYPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE: has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism by which [2-(2-METHOXYPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE exerts its effects depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.
Receptor Binding: It may act as an agonist or antagonist by binding to receptors on cell surfaces, modulating signal transduction pathways.
Chemical Reactivity: The compound’s functional groups allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
[2-(2-METHOXYPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE: can be compared to other compounds with similar structures:
This compound: vs. : The difference lies in the substitution pattern on the benzyl group, which can affect the compound’s reactivity and biological activity.
This compound: vs.
Conclusion
This compound: is a versatile compound with a wide range of applications in scientific research. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable tool in medicinal chemistry, materials science, and organic synthesis.
Properties
Molecular Formula |
C23H23N5O2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C23H23N5O2/c1-29-22-13-6-5-9-19(22)14-15-24-17-18-8-7-12-21(16-18)30-23-25-26-27-28(23)20-10-3-2-4-11-20/h2-13,16,24H,14-15,17H2,1H3 |
InChI Key |
SXJLSVQGFXUPSM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CCNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC=C1CCNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.